Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The process is optimized for large-scale production by ensuring consistent reaction conditions and using high-quality starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes . These interactions lead to the modulation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a similar triazole-pyridine structure but differ in their biological activities and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also have a fused triazole ring but include a thiadiazine ring, leading to different pharmacological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
FWHYVVJNLYFTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.